
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, bromophenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and chlorophenyl groups via substitution reactions. The final step often involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the bromophenyl and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-2-(3-chlorophenyl)acrylonitrile: Similar in structure but with an acrylonitrile group instead of an acetamide group.
2-(3-Bromophenyl)-1H-1,2,4-triazole: Lacks the acetamide and chlorophenyl groups.
Uniqueness
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to the presence of both bromophenyl and chlorophenyl groups, along with the triazole ring and acetamide group. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-((3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-chlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has been recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from 3-bromobenzoic acid. The general synthetic pathway includes:
- Formation of Methyl-3-bromobenzoate : Starting from 3-bromobenzoic acid.
- Conversion to 3-bromobenzohydrazide : Through hydrazine treatment.
- Cyclization to Triazole Derivative : The hydrazide undergoes cyclization to form the triazole ring.
- Final Coupling Reaction : The triazole is coupled with N-(3-chlorophenyl)acetamide to yield the target compound.
Biological Activity Overview
Compounds containing the 1,2,4-triazole moiety have demonstrated a wide range of biological activities including:
- Antimicrobial Activity : Triazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that some triazoles inhibit the growth of various pathogens by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anti-inflammatory Effects : Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting potential use in treating inflammatory conditions . For instance, certain derivatives showed significant inhibition of nitric oxide production in activated macrophages .
- Anticancer Properties : Some studies have highlighted the anticancer potential of triazole derivatives by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms . For example, specific compounds demonstrated cytotoxic effects against several cancer cell lines in vitro.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of triazole derivatives against various bacteria and fungi. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antimicrobial potency .
Compound | MIC (µM) | Target Organism |
---|---|---|
Compound A | 5 | E. coli |
Compound B | 10 | S. aureus |
Compound C | 15 | C. albicans |
Anti-inflammatory Activity
In vitro assays revealed that the compound effectively reduced levels of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for TNF-α and IL-6 inhibition were found to be significantly lower compared to standard anti-inflammatory drugs .
Inflammatory Marker | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
TNF-α | 12 | 25 |
IL-6 | 10 | 20 |
Anticancer Activity
The anticancer potential was assessed using MTT assays on various cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell types .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 30 |
HeLa (cervical cancer) | 25 |
A549 (lung cancer) | 40 |
Case Studies
In a case study involving a series of synthesized triazole derivatives, researchers reported that one derivative displayed superior activity against COX enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a dual-action anti-inflammatory agent .
Properties
Molecular Formula |
C16H12BrClN4OS |
---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H12BrClN4OS/c17-11-4-1-3-10(7-11)15-20-16(22-21-15)24-9-14(23)19-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,23)(H,20,21,22) |
InChI Key |
XKHVIPRODLEFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NN2)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.